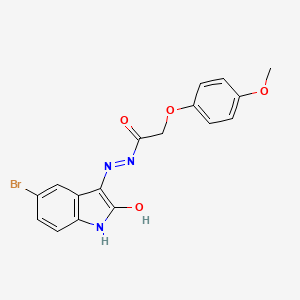![molecular formula C14H18N6 B6080706 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6080706.png)
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining cyclopentyl, dimethylpyrazol, and imidazopyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield cyclopentyl hydrazone, which can then be further reacted with 2,5-dimethylpyrazole and other reagents to form the desired imidazopyrazole structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-b]pyridine
- 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]quinoline
- 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrimidine
Uniqueness
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of cyclopentyl, dimethylpyrazol, and imidazopyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-9-7-12(19(2)18-9)13-16-11-8-15-20(14(11)17-13)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRSDPRLSKXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3C4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-YL)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6080623.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6080632.png)


![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)

![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![2-(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6080674.png)
![1-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6080691.png)

![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)

